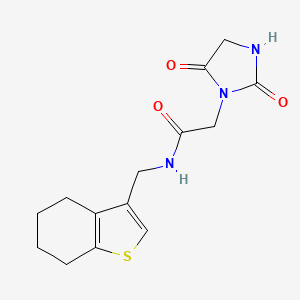![molecular formula C19H22N4O2 B5616677 N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5616677.png)
N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-2-(1H-pyrazol-1-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-2-(1H-pyrazol-1-yl)butanamide, also known as QM-1, is a chemical compound that has been the subject of extensive scientific research due to its potential use in the development of new drugs. QM-1 has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
The mechanism of action of N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-2-(1H-pyrazol-1-yl)butanamide is not fully understood, but it is thought to involve the inhibition of enzymes that are involved in cell growth and division. N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-2-(1H-pyrazol-1-yl)butanamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
In addition to its potential use in cancer treatment, N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-2-(1H-pyrazol-1-yl)butanamide has been found to exhibit a range of other biochemical and physiological effects. Studies have shown that N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-2-(1H-pyrazol-1-yl)butanamide can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-2-(1H-pyrazol-1-yl)butanamide may have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-2-(1H-pyrazol-1-yl)butanamide in lab experiments is that it has been shown to exhibit low toxicity in vitro. However, one limitation is that N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-2-(1H-pyrazol-1-yl)butanamide is not very soluble in water, which can make it difficult to work with in certain experimental settings.
未来方向
There are many potential future directions for research on N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-2-(1H-pyrazol-1-yl)butanamide. One area of interest is the development of new drugs based on the structure of N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-2-(1H-pyrazol-1-yl)butanamide. Another area of research could focus on the use of N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-2-(1H-pyrazol-1-yl)butanamide in combination with other drugs to enhance its therapeutic effects. Additionally, further studies could be conducted to better understand the mechanism of action of N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-2-(1H-pyrazol-1-yl)butanamide and its potential applications in the treatment of other diseases.
合成方法
The synthesis of N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-2-(1H-pyrazol-1-yl)butanamide involves a multi-step process that begins with the reaction of 8-methoxyquinoline-5-carbaldehyde with methylamine to produce the intermediate N-methyl-N-[(8-methoxyquinolin-5-yl)methyl]methanamine. This intermediate is then reacted with 1H-pyrazole-1-carboxylic acid to yield the final product, N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-2-(1H-pyrazol-1-yl)butanamide.
科学研究应用
N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-2-(1H-pyrazol-1-yl)butanamide has been the subject of numerous scientific studies due to its potential applications in drug development. One area of research has focused on the use of N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-2-(1H-pyrazol-1-yl)butanamide as a potential treatment for cancer. Studies have shown that N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-2-(1H-pyrazol-1-yl)butanamide can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.
属性
IUPAC Name |
N-[(8-methoxyquinolin-5-yl)methyl]-N-methyl-2-pyrazol-1-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-4-16(23-12-6-11-21-23)19(24)22(2)13-14-8-9-17(25-3)18-15(14)7-5-10-20-18/h5-12,16H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIPDUZVSAJKQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(C)CC1=C2C=CC=NC2=C(C=C1)OC)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-2-(1H-pyrazol-1-yl)butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[acetyl(methyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5616603.png)
![1-(3-chloro-4-methoxyphenyl)-5-oxo-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5616611.png)
![N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-2-(2-thienyl)acetamide](/img/structure/B5616619.png)
![N-(5-chloro-2-methoxybenzyl)-2-[(4S)-4-isopropyl-2-oxo-1,3-oxazolidin-3-yl]-N-methylacetamide](/img/structure/B5616624.png)

![1-cyclohexyl-N-[2-(3-pyridinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5616629.png)
![8-[(isopropylthio)acetyl]-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5616635.png)

![4-{1-(3-chlorobenzyl)-5-[1-(methoxymethyl)cyclopropyl]-1H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5616643.png)
![(1S,2S,9R)-11-[(6-oxo-4-pyrrolidin-1-ylpyridazin-1(6H)-yl)acetyl]-7,11-diazatricyclo[7.3.1.0~2,7~]tridecan-6-one](/img/structure/B5616650.png)
![4-benzyl-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B5616651.png)
![7-(2-ethyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5616669.png)
![(3R*,4R*)-1-[3-(3-fluorophenyl)propanoyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5616684.png)
![2-{2-[2-(5-methylisoxazol-3-yl)piperidin-1-yl]-2-oxoethyl}-2-azaspiro[4.5]decan-3-one](/img/structure/B5616709.png)